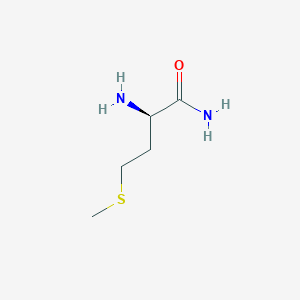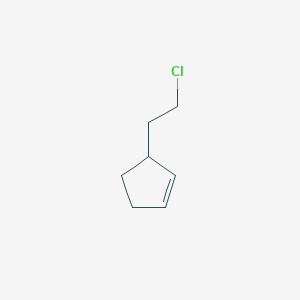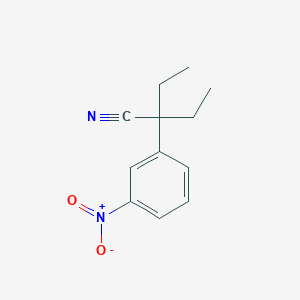
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a chlorinated phenyl group. Its chemical properties make it a valuable intermediate in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-methyl-4-(methylsulfonyl)phenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, such as proper handling of hazardous reagents and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the chlorinated phenyl group to a less oxidized state.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s boron-containing structure makes it useful in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is employed in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the inhibition of enzymatic activity or disruption of cellular processes. These interactions are crucial in its applications in medicine and biology, particularly in the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An organic building block used in the synthesis of glyburide.
5-Chloro-2-methyl-4-isothiazolin-3-one: A biocide used in controlling microbial problems in various systems.
Uniqueness
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields, from organic synthesis to medical research.
Eigenschaften
Molekularformel |
C14H20BClO4S |
|---|---|
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO4S/c1-9-7-12(21(6,17)18)11(16)8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
InChI-Schlüssel |
XQWUWOOMHXRUOA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromo-phenyl)-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8502108.png)



![[1-(3,4-Dichloro-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8502141.png)
![8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8502156.png)





